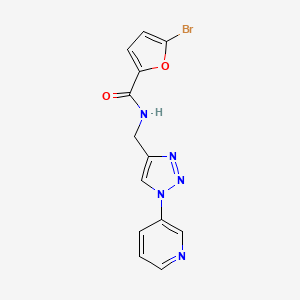
5-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of the compound is C10H7BrN2O2 . It has a molecular weight of 267.08 g/mol . The IUPAC name of the compound is 5-bromo-N-pyridin-3-ylfuran-2-carboxamide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.08 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 265.96909 g/mol . The topological polar surface area of the compound is 55.1 Ų . The compound has a heavy atom count of 15 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with structural elements similar to "5-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide" have been synthesized and characterized, providing foundational knowledge for further applications. For instance, the synthesis of related compounds involves intricate reactions that lead to products with potential biological activities. Studies like the one by Anuradha et al. (2014) detail the synthesis and spectroscopic characterization of similar compounds, laying the groundwork for understanding their physical and chemical properties (Anuradha et al., 2014).
Potential Biological Activities
Research on structurally related compounds has explored their potential biological activities. For example, compounds with pyridine and furan components have been investigated for their antiprotozoal and antimicrobial activities. A study by Ismail et al. (2004) reports on novel dicationic imidazo[1,2-a]pyridines with significant antiprotozoal activity (Ismail et al., 2004). These findings highlight the potential of compounds with similar structures in contributing to the development of new therapeutic agents.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been found to interact with a broad range of targets due to their diverse chemical and biological properties . These targets include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Based on the structural similarity to imidazole derivatives, it can be hypothesized that the compound may interact with its targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, or covalent binding . The presence of the pyridinyl and triazolyl groups may enhance the compound’s ability to form stable interactions with its targets.
Biochemical Pathways
Imidazole derivatives have been reported to influence a wide range of biochemical pathways, including those involved in inflammation, cancer, diabetes, and microbial infections . The compound’s effects on these pathways could result in a variety of downstream effects, potentially contributing to its therapeutic potential.
Result of Action
Based on the known activities of similar compounds, it can be hypothesized that the compound may exert anti-inflammatory, antitumor, antidiabetic, and antimicrobial effects .
Propiedades
IUPAC Name |
5-bromo-N-[(1-pyridin-3-yltriazol-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5O2/c14-12-4-3-11(21-12)13(20)16-6-9-8-19(18-17-9)10-2-1-5-15-7-10/h1-5,7-8H,6H2,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJCDCQOZMQPHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

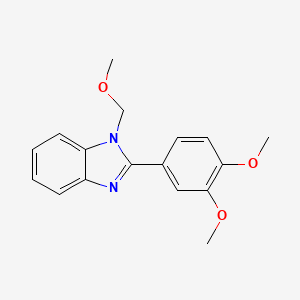
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2360679.png)
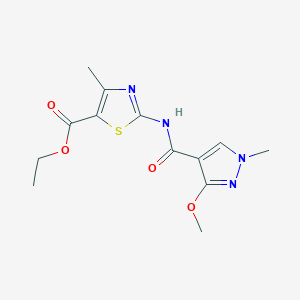
![ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2360684.png)
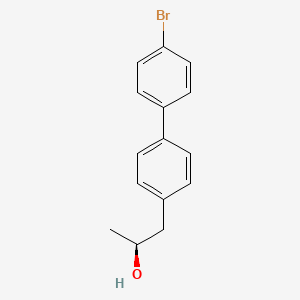
![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2360686.png)
![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2360687.png)
![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one](/img/structure/B2360688.png)
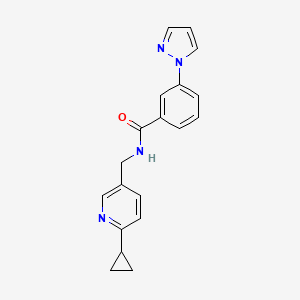
![(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2360692.png)
![[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2360693.png)
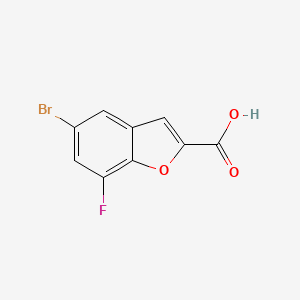
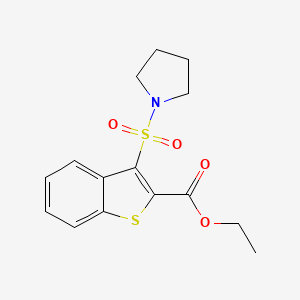
![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate](/img/structure/B2360700.png)